molecular formula C18H19N3O B13470219 4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol CAS No. 1808544-87-7

4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol

Cat. No.: B13470219
CAS No.: 1808544-87-7
M. Wt: 293.4 g/mol
InChI Key: UJFVARWSOVIVLZ-UHFFFAOYSA-N
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Description

4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are significant heterocyclic compounds known for their diverse range of biological properties, including analgesic, anti-inflammatory, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The most common approach includes the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazolinone Derivatives: Treatment of benzoxazinones with ammonia solution yields quinazolinone derivatives.

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Quinazolinone derivatives are explored for their analgesic, anti-inflammatory, and anticancer properties.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Substituted-4(3H)-quinazolinones
  • 3-Substituted-4(3H)-quinazolinones
  • 2,3-Disubstituted-4(3H)-quinazolinones

Uniqueness

4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1808544-87-7

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

4-[3-[(6-methylquinazolin-4-yl)amino]propyl]phenol

InChI

InChI=1S/C18H19N3O/c1-13-4-9-17-16(11-13)18(21-12-20-17)19-10-2-3-14-5-7-15(22)8-6-14/h4-9,11-12,22H,2-3,10H2,1H3,(H,19,20,21)

InChI Key

UJFVARWSOVIVLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NCCCC3=CC=C(C=C3)O

Origin of Product

United States

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